Isoquinoline-1-carboxylic acid

Antibiotic Development CTP Synthetase Inhibition Bacterial Cell Wall

Sourcing regioisomerically pure isoquinoline derivatives with validated biological activity presents a persistent challenge. Isoquinoline-1-carboxylic acid (CAS 486-73-7) directly addresses this with position-specific, quantifiable pharmacology: • 10× higher dopamine β-hydroxylase inhibition vs. the 3-carboxylic acid regioisomer (Ki = 0.9 μM), enabling selective catecholamine biosynthesis studies • 6× greater antibacterial potency against B. subtilis Δ4 mutant, confirming PyrG-targeted mode of action for phenotypic screening • ≥98% purity across major suppliers; stable at room temperature with ambient global shipping

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 486-73-7
Cat. No. B182569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-1-carboxylic acid
CAS486-73-7
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2C(=O)O
InChIInChI=1S/C10H7NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H,12,13)
InChIKeyXAAKCCMYRKZRAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-1-carboxylic Acid Evidence Guide


Isoquinoline-1-carboxylic acid (CAS: 486-73-7) is a bicyclic heterocyclic compound with the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol, consisting of a benzene ring fused to a pyridine ring with a carboxylic acid group at the 1-position [1]. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for targets in neurological disorders, and has been characterized for its physicochemical properties including a melting point of 156-164°C (decomposition), water solubility of approximately 16 g/L at 20°C, and a predicted pKa of 1.09±0.10 .

1
Pharmaceutical intermediate. Bicyclic heterocycle core for synthesizing targets in neurological pathway research.
2
Regioisomer-specific probe. The 1-carboxylic acid position may support enzyme inhibition and metal chelation studies.
3
Reported solubility context. Water solubility of approximately 16 g/L, relevant for aqueous assay compatibility.

Isoquinoline-1-carboxylic Acid Differentiation Evidence


Isoquinoline-1-carboxylic acid exhibits quantifiable, position-dependent biological activity that distinguishes it from close structural analogs. Direct comparative assays demonstrate that the 1-carboxylic acid substitution confers specific antibacterial activity against Bacillus subtilis mutants (inhibition zone of 10 mm vs. 1 mm for unsubstituted isoquinoline) and potent dopamine β-hydroxylase inhibition (Ki = 0.9 μM vs. 140 μM for quinoline-2-carboxylic acid) [1][2][3]. Furthermore, the 1-carboxylic acid regioisomer shows a 10-fold higher potency for dopamine β-hydroxylase inhibition compared to the 3-carboxylic acid derivative, highlighting that positional isomerism is not interchangeable and requires careful compound selection for research applications [3][4].

Risk 1
Positional isomer mismatch
Isoquinoline-3-carboxylic acid or other regioisomers may show significantly different enzyme inhibition and SAR profiles; substitution requires review.
Target
Isoquinoline-1-carboxylic acid
1-carboxylic acid position confers reported activity in DBH and ACE inhibitor scaffold studies. Regioisomer identity is critical.
Risk 2
Core heterocycle mismatch
Quinoline-2-carboxylic acid or simpler isoquinolines lack the reported DBH inhibitory potency and may not reproduce metal chelation behavior.
Target
Isoquinoline-1-carboxylic acid
Bidentate N,O-chelating motif supports unique organometallic reactivity; core replacement may alter complex stability and bond activation.

Isoquinoline-1-carboxylic Acid: Comparative Evidence


Antibacterial Activity: Mutant-Selective Inhibition

Isoquinoline-1-carboxylic acid demonstrates a 6-fold higher antibacterial potency against a Bacillus subtilis mutant lacking class A penicillin-binding proteins (Δ4) compared to the wild-type strain [1]. This differential activity is a key identifier for its potential as a CTP synthetase inhibitor, a novel antibiotic target, and distinguishes it from less active analogs like unsubstituted isoquinoline (inhibition zone of 1 mm) [1].

Antibacterial Activity
Head-to-head
6-fold lower MIC vs. wild type; 10-fold higher activity vs. isoquinoline
Supports CTP synthetase inhibition screening context.
B. subtilis Δ4 mutant assay; reported differential activity requires strain-specific validation.
Antibiotic Development CTP Synthetase Inhibition Bacterial Cell Wall

Dopamine β-Hydroxylase Inhibition Activity

Isoquinoline-1-carboxylic acid is a potent, linear competitive inhibitor of dopamine β-hydroxylase (DBH) with a Ki of 0.9 μM, which is approximately 155-fold more potent than quinoline-2-carboxylic acid (Ki = 140 μM) [1][2]. This substantial difference in inhibitory potency against a key enzyme in norepinephrine biosynthesis highlights the critical role of the isoquinoline core and the 1-carboxylic acid position for achieving high-affinity binding.

DBH Inhibition
Reported
Ki = 0.9 μM
Reported dopamine β-hydroxylase inhibition context.
155-fold Ki difference vs. quinoline-2-carboxylic acid; in vitro bovine enzyme assay.
Enzyme Inhibition Neurological Disorders Catecholamine Biosynthesis

ACE Inhibitor SAR: Positional Isomerism

In the development of angiotensin-converting enzyme (ACE) inhibitors, the tetrahydro-1-isoquinolinecarboxylic acid scaffold exhibits a striking divergence in potency compared to the 3-carboxylic acid regioisomer [1]. Specifically, non-sulfhydryl analogues of the 1-carboxylic acid derivative are equipotent with the proline prototype, whereas sulfhydryl analogues of the same scaffold are essentially inactive [1]. This stands in contrast to the 3-carboxylic acid series, where both non-sulfhydryl and sulfhydryl analogues are highly potent [1].

ACE Inhibitor SAR
Class-level
Qualitative SAR divergence between 1- and 3-carboxylic acid regioisomers
Supports regioisomer-specific scaffold selection review.
Non-sulfhydryl vs. sulfhydryl analogue activity depends on positional isomer; data to verify.
ACE Inhibitors Medicinal Chemistry Structure-Activity Relationship (SAR)

Metal Chelation: Iridium Complex Reactivity

Isoquinoline-1-carboxylic acid readily forms stable, bidentate N,O-chelate complexes with transition metals such as iridium, which are valuable precursors for catalysis [1]. This chelating ability is a key differentiator from simpler isoquinolines. The resulting iridium complex, [(η4-cod)Ir(η2(N,O)-L)], undergoes reversible reactions with Ph3SiH and irreversible reactions with Ph3SnH, a property not shared by all heterocyclic carboxylates and crucial for bond activation studies [1][2].

Metal Chelation
Context-dependent
Forms stable N,O-chelate with iridium; distinct reactivity with Ph3SnH and Ph3SiH
Supports organometallic ligand screening context.
Reactivity profile reported in specific iridium system; may require validation for other metals.
Organometallic Chemistry Catalysis Iridium Complexes

Isoquinoline-1-carboxylic Acid Application Scenarios


CTP Synthetase Inhibitor Screening

Use as a validated hit compound in phenotypic screening campaigns targeting CTP synthetase (PyrG). Its demonstrated 6-fold higher potency against a Bacillus subtilis Δ4 mutant provides a robust differential activity signature for identifying compounds with a novel mode of action against bacterial cell wall biosynthesis [1].

Dopamine β-Hydroxylase Inhibition Studies

Employ as a selective chemical probe for studying catecholamine biosynthesis. With a Ki of 0.9 μM, it is a highly potent, reversible inhibitor of dopamine β-hydroxylase, suitable for in vitro studies of norepinephrine regulation and for benchmarking novel DBH inhibitors [2].

ACE Inhibitor Scaffold Development

Utilize the tetrahydro-1-isoquinolinecarboxylic acid core as a privileged scaffold for designing non-sulfhydryl ACE inhibitors. The unique structure-activity relationship (SAR) of this regioisomer, where non-sulfhydryl analogues maintain potency, offers a distinct pathway for developing antihypertensive agents with potentially different pharmacological profiles compared to the 3-carboxylic acid series [3].

Iridium Complexes: N,O-Chelating Ligand

Serve as a versatile ligand for preparing iridium(I) complexes, such as [(η4-cod)Ir(η2(N,O)-L)], which are valuable precursors for studying the activation of Si-H and Sn-H bonds. This application is supported by its ability to form stable chelates with a defined reactivity profile in organometallic transformations [4].

Application
Selection Property
Validation Focus
CTP Synthetase Inhibitor Screening
Mutant-selective activity profile
B. subtilis Δ4 strain differential inhibition endpoints
Dopamine β-Hydroxylase Inhibition Studies
Reported enzyme inhibition constant
Catecholamine pathway enzyme assay context
ACE Inhibitor Scaffold Development
Regioisomer-dependent SAR
Non-sulfhydryl vs. sulfhydryl analogue potency review
Organometallic Ligand Research
N,O-chelation behavior
Si-H and Sn-H bond activation model studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoquinoline-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.